

Application Notes and Protocols: MgB₂ Superconducting Magnets in Magnetic Resonance Imaging (MRI)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Magnesium boride	
Cat. No.:	B079705	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Magnesium Diboride (MgB₂) in superconducting magnets for Magnetic Resonance Imaging (MRI). It covers the key advantages of MgB₂ technology, presents quantitative data from various research and development efforts, and outlines detailed experimental protocols for the fabrication and testing of MgB₂-based MRI magnets.

Introduction to MgB2 in MRI

Magnesium diboride (MgB₂) has emerged as a promising alternative to conventional low-temperature superconductors like Niobium-Titanium (NbTi) for MRI applications.[1][2] Discovered to be a superconductor in 2001, MgB₂'s primary advantage lies in its relatively high critical temperature (Tc) of approximately 39 K.[2][3] This characteristic allows for the development of "cryogen-free" MRI systems, eliminating the need for liquid helium, a costly and increasingly scarce resource.[1][4][5]

The higher operating temperature of MgB₂ magnets, typically in the range of 10-25 K, simplifies the cryogenic system and enhances the thermal stability of the magnet.[6][7] This enables novel operational modes, such as rapidly generating the magnetic field only when needed for imaging, which can significantly reduce the time required to begin an MRI examination compared to conventional systems.[4]

Advantages and Challenges

Advantages of MgB2 in MRI:

- Higher Operating Temperature: The critical temperature of ~40 K for MgB₂ allows for operation at temperatures achievable with cryocoolers, eliminating the need for liquid helium.
 [6]
- Cryogen-Free Operation: Simplifies the cooling system, reduces operational costs, and mitigates issues related to helium scarcity.[1][4][5]
- Enhanced Stability: The larger temperature margin between the operating temperature and the critical temperature provides greater thermal stability.[6]
- Rapid Field Generation: MgB₂ magnets can be designed to ramp up to the required magnetic field in minutes, compared to hours for conventional magnets.[4] This is particularly beneficial for applications like intraoperative MRI.[4]
- Lower Cost Potential: The raw materials for MgB₂ are abundant and inexpensive, and the wire manufacturing process is potentially more cost-effective than for NbTi.[7][8]

Challenges in Implementing MgB₂:

- Brittleness: MgB₂ is a ceramic material, making the wires hard and brittle. This necessitates special handling and fabrication techniques to prevent performance degradation.[4]
- Superconducting Joints: Developing reliable and low-resistance superconducting joints between MgB₂ wires is crucial for operating magnets in persistent current mode, a requirement for high-stability MRI.[1][6]
- Quench Protection: The slow normal zone propagation velocity in MgB₂ wires poses a significant challenge for quench protection. Active protection systems are necessary to prevent magnet damage in the event of a quench.[9][10][11]
- AC Losses: When subjected to time-varying magnetic fields, MgB₂ conductors can experience alternating current (AC) losses, which generate heat and can impact the efficiency of the cryogenic system.[5]

 Mechanical Stress and Strain: The winding process and electromagnetic forces during operation can induce strain in the MgB₂ filaments, potentially degrading their superconducting properties.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on MgB₂ superconducting magnets for MRI applications.

Table 1: Comparison of Superconductor Properties

Property	MgB ₂	NbTi	Nb₃Sn
Critical Temperature (Tc)	~39 K[2][3]	~9.2 K[2]	~18 K[6]
Operating Temperature	10 - 25 K[6][7]	~4.2 K (Liquid Helium) [1]	~4.2 K (Liquid Helium)
Advantages	Cryogen-free potential, high thermal stability, rapid field generation[4][6]	Established technology, ductile[2]	Higher magnetic field capability
Challenges	Brittle, quench protection, joint fabrication[4][6][9]	Requires liquid helium, lower thermal margin[1][5]	Brittle, strain sensitive

Table 2: Performance of Prototype MgB2 MRI Magnets

Magnet Designation/St udy	Central Field Strength	Bore Diameter	Operating Temperature	Key Features
Hitachi (2021)[4]	Not specified (for head imaging)	1.1 m (coil diameter)	Not specified	Rapid field generation (imaging within 10 mins)
MIT 0.5 T Prototype[6]	0.5 T	Whole-body	10 - 15 K	Solid nitrogen cooled, persistent current mode design
ASG Open MRI[7][8]	0.5 T	600 mm (patient accommodation)	20 K	C-shape open magnet, conduction cooled
FBML "DEMO" Magnet[6]	0.54 T	Not specified	13 K	Solid nitrogen cooled
1.5 T Design (Simulation)[10]	1.5 T	Whole-body	Not specified	Investigated CLIQ quench protection

Table 3: MgB2 Wire and Coil Parameters from Selected Studies

Study/Com ponent	Wire Type	Conductor Length	Coil Diameter	Winding Technique	Heat Treatment
MIT 0.5 T Coils[6]	Hyper Tech Research, 18 filaments	1 km per coil	773 mm	Un-reacted wire wound, then heat treated	Not specified
ASG Open MRI Coils[8]	Columbus Superconduct or tape	1.5 km per double pancake	240 mm (inner), 400 mm (outer)	Wind-and- react	Not specified
FBML Test Coils[3]	Hyper Tech Research, C- doped multifilament	95 m	49 mm (inner)	Un-reacted wire wound	700°C for 90 min
React-and- Wind Demo Coil[14]	36 filament in-situ route	330 m	457 mm	React-and- wind	Pre-reacted wire used

Experimental Protocols MgB₂ Wire Fabrication (Powder-in-Tube Method)

This protocol describes a generalized Powder-in-Tube (PIT) process for fabricating MgB2 wires.

Materials:

- Magnesium (Mg) powder
- Amorphous Boron (B) powder
- Metal tube (e.g., Niobium, Copper, Monel)[2][6]

Procedure:

 Powder Mixing: Mix Mg and B powders in a stoichiometric ratio. For doped wires, add the doping agent at this stage.

- Tube Filling: Pack the mixed powder into the metal tube. This is often done using a continuous tube filling and forming (CTFF) process.[2]
- Drawing/Rolling: The filled tube is then mechanically deformed through drawing or rolling to reduce its diameter and compact the powder core.
- Heat Treatment (Reacting): The wire is heat-treated to react the Mg and B powders to form MgB₂. The temperature and duration of this step are critical and depend on the specific wire design and desired properties (e.g., 700°C for 60-90 minutes).[3][15]

Coil Winding Techniques

Two primary techniques are used for winding MgB2 coils:

- Wind-and-React: Un-reacted ("green") MgB₂ wire is wound into the desired coil shape. The
 entire coil is then heat-treated to form the superconducting MgB₂.[6] This method is suitable
 for complex coil geometries but requires careful management of thermal expansion and
 insulation that can withstand the reaction temperature.
- React-and-Wind: The MgB₂ wire is heat-treated first and then wound into a coil.[14] This approach simplifies the heat treatment of the final assembly but requires careful handling of the brittle reacted wire to avoid damage. Winding strain must be kept to a minimum (e.g., < 0.1%).[14]

General Coil Winding Protocol (React-and-Wind Example):

- Former Preparation: Prepare a coil former (bobbin), typically made of a material with good thermal conductivity like copper.[14]
- Insulation: Insulate the pre-reacted MgB₂ wire, for example, with S-glass tape.[8]
- Winding: Carefully wind the insulated wire onto the former, maintaining controlled tension to minimize strain.
- Impregnation: After winding, the coil is often vacuum impregnated with epoxy resin to provide mechanical support and improve thermal conductivity.[8][14]

Superconducting Joint Fabrication

This protocol outlines a method for creating a superconducting joint between two reacted monofilament MgB₂ wires.[1]

Materials:

- Reacted MgB₂ wires
- Stainless steel billet with a cavity
- · Powdered mixture of Magnesium and Boron
- Copper plug
- · Ceramic paste

Procedure:

- Wire Preparation: Shear the ends of the two reacted MgB2 wires at acute angles.
- Billet Assembly: Insert the sheared ends into the cavity of the stainless steel billet, which has been filled with the Mg and B powder mixture.
- Sealing: Press a copper plug into the cavity to partially seal it. Then, completely seal the billet using a ceramic paste.
- Heat Treatment: Heat treat the entire assembly to react the powder and form a superconducting connection between the wire ends.

Quench Protection System Implementation (CLIQ)

The Coupling-Loss Induced Quench (CLIQ) system is an active quench protection method suitable for MgB₂ magnets.[9][10]

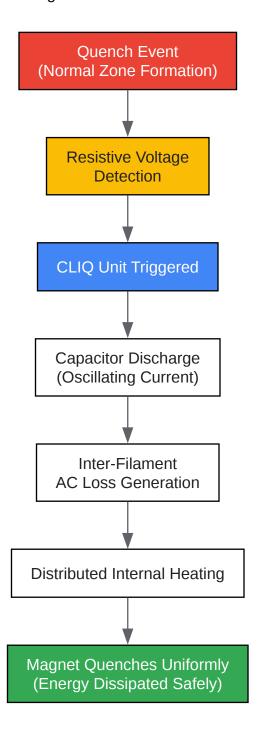
Principle of Operation:

Quench Detection: A quench is detected by monitoring the voltage across the magnet coils.
 A resistive voltage indicates the formation of a normal zone.

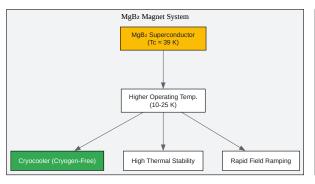
- Capacitor Discharge: Upon quench detection, a capacitor bank is discharged into the magnet coils.
- AC Loss Generation: The oscillating current from the capacitor discharge induces interfilament coupling currents within the MgB₂ wire, generating heat through AC losses.
- Distributed Quenching: This internally generated heat rapidly drives large sections of the magnet into the normal state, distributing the stored energy over a larger volume and preventing localized overheating (hot spots).

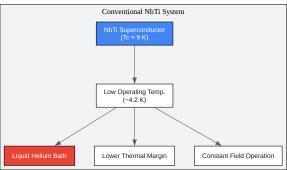
Implementation Steps:

- CLIQ Unit Integration: Connect a CLIQ unit (capacitor and switching circuit) across the magnet terminals.
- Parameter Optimization: The capacitance and charging voltage of the CLIQ unit, as well as the twist pitch of the MgB₂ wire, must be optimized through simulation and testing to ensure effective and safe energy dissipation.[9] For example, for a 0.5 T magnet, a 10 mF capacitor charged to 1.3 kV has been shown to be effective.[9]
- Control System: Implement a fast and reliable control system to trigger the CLIQ unit immediately upon quench detection.


Visualizations

Click to download full resolution via product page


Caption: Workflow for MgB2 MRI Magnet Fabrication.



Click to download full resolution via product page

Caption: Signaling Pathway for CLIQ Quench Protection.

Click to download full resolution via product page

Caption: Logical Comparison of MgB2 and NbTi MRI Systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tlo.mit.edu [tlo.mit.edu]
- 2. drpress.org [drpress.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Development of magnesium diboride superconducting magnet for rapid generation of magnetic field space in MRI toward enhanced medical services Research & Development :

Hitachi [rd.hitachi.com]

- 5. Superconductors Enable Lower Cost MRI Systems | NASA Spinoff [spinoff.nasa.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. IEEE Xplore Login [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: MgB₂
 Superconducting Magnets in Magnetic Resonance Imaging (MRI)]. BenchChem, [2025].

 [Online PDF]. Available at: [https://www.benchchem.com/product/b079705#applications-of-mgb-in-superconducting-magnets-for-mri]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com